2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
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Overview
Description
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with dimethyl and dimethylamino substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate typically involves the reaction of 2,6-dimethylpyridine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The resulting product is then treated with perchloric acid to form the perchlorate salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with nucleic acids and proteins, leading to potential biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds to 2,6-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate include other pyridinium salts such as:
- 1-Methyl-4-(dimethylamino)pyridinium iodide
- 4-(Dimethylamino)pyridine
- N,N-Dimethyl-4-aminopyridine
These compounds share structural similarities but differ in their substituents and overall reactivity. The unique combination of dimethyl and dimethylamino groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
121774-63-8 |
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Molecular Formula |
C16H20ClN3O4 |
Molecular Weight |
353.80 g/mol |
IUPAC Name |
4-[(E)-(2,6-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-7-14(2)19(13)17-12-15-8-10-16(11-9-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
InChI Key |
BVOGOLDGPOMVSE-KCUXUEJTSA-M |
Isomeric SMILES |
CC1=[N+](C(=CC=C1)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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